tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate
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Overview
Description
Preparation Methods
The preparation of tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with a chlorosulfonylmethyl cyclopropyl derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .
Scientific Research Applications
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a reagent for synthesizing new organic compounds and intermediates.
Biology: It is used in biochemical studies to modify proteins and peptides.
Medicine: The compound is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate involves its ability to react with nucleophiles, leading to the formation of new chemical bonds . The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules, potentially altering their function .
Comparison with Similar Compounds
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate can be compared with similar compounds such as:
tert-butyl chlorosulfonylcarbamate: Similar in structure but lacks the cyclopropyl group.
tert-butyl N-({1-[(chlorosulfonyl)piperidin-4-yl]methyl}carbamate: Contains a piperidine ring instead of a cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts specific reactivity and stability characteristics .
Properties
Molecular Formula |
C10H18ClNO4S |
---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
tert-butyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H18ClNO4S/c1-9(2,3)16-8(13)12-6-10(4-5-10)7-17(11,14)15/h4-7H2,1-3H3,(H,12,13) |
InChI Key |
OMWMOQWZXPKCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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